molecular formula C6H8N4O B12957712 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one

5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one

Cat. No.: B12957712
M. Wt: 152.15 g/mol
InChI Key: UXRJVGIVDUXFAV-UHFFFAOYSA-N
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Description

5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a triazole ring fused to a pyrrolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the triazole and pyrrolidinone moieties endows it with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.

For the pyrrolidinone ring, a common approach is the cyclization of a suitable amino acid derivative or lactam precursor. The reaction conditions usually involve heating the precursor in the presence of a dehydrating agent or under acidic conditions to promote ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce hydroxylated pyrrolidinones. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one serves as a valuable building block for constructing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has shown potential as a bioactive molecule with various biological activities. It can act as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral properties, depending on the specific modifications made to the core structure.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidinone ring can engage in hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-1,2,3-Triazol-4-yl)pyrrolidin-2-one: This compound differs in the position of the triazole ring attachment, which can influence its chemical reactivity and biological activity.

    5-(2H-1,2,4-Triazol-3-yl)pyrrolidin-2-one: The presence of a different triazole isomer can lead to variations in the compound’s properties and applications.

    5-(1H-1,2,3-Triazol-2-yl)piperidin-2-one: The replacement of the pyrrolidinone ring with a piperidinone ring can alter the compound’s steric and electronic characteristics.

Uniqueness

5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one stands out due to its specific triazole and pyrrolidinone combination, which provides a unique set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a compound of significant interest in multiple fields.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-(triazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-7-3-4-8-10/h3-5H,1-2H2,(H,9,11)

InChI Key

UXRJVGIVDUXFAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2N=CC=N2

Origin of Product

United States

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